molecular formula C11H14Cl2N2 B7897395 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine

2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine

Cat. No.: B7897395
M. Wt: 245.14 g/mol
InChI Key: MILSEGOEWHMQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine is an organic compound with the molecular formula C11H14Cl2N2. It is a derivative of pyridine and piperidine, featuring both chloro and piperidinyl substituents. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 4-chloropiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by other nucleophiles.

    Oxidation: The piperidinyl group can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylpyridine: A precursor in the synthesis of 2-Chloro-5-((4-chloropiperidin-1-yl)methyl)pyridine.

    4-Chloropiperidine: Another precursor used in the synthesis.

    2-Chloro-5-iodopyridine: Similar in structure but with an iodine substituent instead of a piperidinyl group.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both pyridine and piperidine rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-5-[(4-chloropiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-3-5-15(6-4-10)8-9-1-2-11(13)14-7-9/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILSEGOEWHMQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.